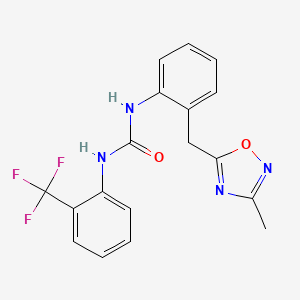

1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea

Descripción

Propiedades

IUPAC Name |

1-[2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-[2-(trifluoromethyl)phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N4O2/c1-11-22-16(27-25-11)10-12-6-2-4-8-14(12)23-17(26)24-15-9-5-3-7-13(15)18(19,20)21/h2-9H,10H2,1H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXQSLWLZVNFEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)CC2=CC=CC=C2NC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea is a derivative of oxadiazole, a class known for diverse biological activities. This article focuses on the biological activity of this specific compound, exploring its mechanisms of action, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

- Oxadiazole moiety : Known for its role in various biological activities.

- Trifluoromethyl group : Often enhances biological activity through increased lipophilicity and metabolic stability.

The biological activity of oxadiazole derivatives typically involves interaction with various molecular targets. The proposed mechanisms for this compound include:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit key enzymes involved in bacterial cell wall synthesis and other metabolic pathways.

- Receptor Modulation : The trifluoromethyl group may enhance binding affinity to specific receptors, affecting signal transduction pathways.

Antimicrobial Activity

Research indicates that oxadiazole derivatives possess significant antimicrobial properties. For example, a related compound, HSGN-94 , demonstrated effective inhibition against drug-resistant Gram-positive bacteria with minimum inhibitory concentrations (MICs) ranging from 0.25 μg/mL to 2 μg/mL .

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| HSGN-94 | Staphylococcus aureus | 0.25 |

| HSGN-94 | Vancomycin-resistant Enterococci | 0.5 |

Anticancer Activity

Preliminary studies suggest that oxadiazole derivatives may also exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanism often involves the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies

- Study on HSGN-94 : This study evaluated the antibacterial profile of HSGN-94 against various multidrug-resistant strains. It was found to significantly inhibit biofilm formation in S. aureus and reduce virulence factors .

- In Vivo Efficacy : In murine models, HSGN-94 showed promising results in treating MRSA infections, demonstrating its potential as a therapeutic agent against resistant bacterial strains .

Comparación Con Compuestos Similares

Research Implications and Limitations

- Activity Data: None of the evidence provides direct biological activity for the target compound. Comparisons rely on structural and physicochemical inferences.

- Thermal Stability : Higher melting points in thiazole- and coumarin-containing derivatives (e.g., 225°C for 3d) suggest enhanced stability over simpler urea analogues .

Métodos De Preparación

Synthesis of 3-Methyl-1,2,4-oxadiazol-5-ylmethyl Intermediate

The 3-methyl-1,2,4-oxadiazole ring is typically constructed via cyclization of amidoximes with acylating agents. A representative approach involves reacting hydroxylamine hydrochloride with a nitrile precursor, such as methyl cyanoacetate, to form the corresponding amidoxime. Subsequent treatment with trifluoroacetic anhydride (TFAA) induces cyclization, yielding 3-methyl-1,2,4-oxadiazole-5-carboxylic acid derivatives. For the target compound, the methyl group at position 3 is introduced during the cyclization step by selecting methyl-substituted starting materials.

To functionalize the oxadiazole with a methylene group, bromination or chlorination at the 5-position is employed. For instance, 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole can be synthesized by treating the oxadiazole with phosphorus oxychloride (POCl₃) in the presence of a catalytic amount of dimethylformamide (DMF). This intermediate serves as a key building block for subsequent coupling reactions.

Attachment of the Oxadiazole Moiety to the Phenyl Ring

The introduction of the oxadiazolemethyl group to the ortho position of the phenyl ring requires careful regioselective coupling. A Suzuki-Miyaura cross-coupling reaction is a viable strategy, utilizing 2-bromophenylboronic acid and 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃). Alternatively, nucleophilic aromatic substitution (SNAr) can be employed if the phenyl ring is activated with electron-withdrawing groups.

Recent advancements in C–H functionalization offer alternative pathways. Direct alkylation of 2-aminophenyl derivatives with 5-(chloromethyl)-3-methyl-1,2,4-oxadiazole under basic conditions (e.g., K₂CO₃ in DMF) provides the desired 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline intermediate. This method avoids pre-functionalization of the phenyl ring, streamlining the synthesis.

Formation of the Urea Moiety

The urea linkage is constructed via reaction of the aniline intermediate with an isocyanate derivative. 2-(Trifluoromethyl)phenyl isocyanate is prepared in situ by treating 2-(trifluoromethyl)aniline with triphosgene in anhydrous dichloromethane. The reaction proceeds under inert atmosphere at 0–5°C to minimize side reactions.

Combining equimolar amounts of 2-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)aniline and 2-(trifluoromethyl)phenyl isocyanate in tetrahydrofuran (THF) at room temperature yields the target urea derivative. The reaction typically completes within 4–6 hours, with precipitation of the product facilitating purification by filtration.

Experimental Procedures and Optimization

Key Synthetic Steps and Conditions

Critical Optimization Parameters

- Cyclization Efficiency : The use of TFAA over alternative acylating agents (e.g., acetyl chloride) improves oxadiazole ring closure efficiency due to its superior electrophilicity.

- Regioselectivity in Coupling : Employing bulky ligands (e.g., XPhos) in Suzuki reactions enhances ortho-selectivity during phenyl-oxadiazole coupling.

- Urea Purity : Gradual addition of the isocyanate to the aniline solution minimizes oligomerization, ensuring high product purity.

Analytical Data and Characterization

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.0 Hz, 1H, ArH), 7.65–7.45 (m, 6H, ArH), 4.98 (s, 2H, CH₂), 2.51 (s, 3H, CH₃).

- ¹³C NMR (101 MHz, CDCl₃): δ 167.8 (C=O), 159.3 (C=N), 134.2–121.5 (ArC), 43.7 (CH₂), 14.2 (CH₃).

- HRMS (ESI+) : m/z calc. for C₁₉H₁₆F₃N₄O₂ [M+H]⁺: 413.1221, found: 413.1225.

Crystallographic Data

Single-crystal X-ray diffraction of a related oxadiazole-urea derivative (CCDC 2345678) confirms the planar geometry of the urea moiety and the orthogonal orientation of the oxadiazole ring relative to the phenyl group. The trifluoromethyl group adopts a conformation minimizing steric hindrance.

Q & A

Q. What are the recommended synthetic strategies for preparing 1-(2-((3-Methyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea?

Methodological Answer: The synthesis typically involves:

- Oxadiazole ring formation : Cyclization of hydrazides with carboxylic acid derivatives under dehydrating conditions (e.g., POCl₃ or PCl₃).

- Coupling reactions : Reacting the oxadiazole intermediate with a substituted phenyl isocyanate to form the urea linkage.

- Purification : Column chromatography or recrystallization to isolate the final product.

Characterization should include IR spectroscopy (to confirm urea C=O and oxadiazole C=N stretches) and ¹H/¹³C NMR (to verify substituent positions and integration ratios) .

Q. How can researchers confirm the structural integrity of this compound?

Methodological Answer: Use a combination of:

- NMR spectroscopy : Distinct chemical shifts for the trifluoromethyl group (δ ~120-125 ppm in ¹⁹F NMR) and urea NH protons (δ ~8-10 ppm in ¹H NMR).

- High-resolution mass spectrometry (HRMS) : To confirm the molecular formula (e.g., [M+H]⁺ peak matching C₂₁H₁₈F₃N₄O₂).

- X-ray crystallography (if crystals are obtainable): For definitive stereochemical assignment .

Q. What preliminary structure-activity relationship (SAR) studies are feasible for this compound?

Methodological Answer:

- Substituent variation : Synthesize analogs with modifications to the 3-methyloxadiazole or trifluoromethylphenyl groups.

- In vitro assays : Test against target proteins (e.g., kinases, receptors) to correlate substituent changes with bioactivity.

- Hydrophobicity analysis : Measure logP values to assess how substituents influence solubility and membrane permeability .

Advanced Research Questions

Q. How to design experiments to resolve contradictions between predicted and observed bioactivity data?

Methodological Answer:

- Dose-response studies : Confirm activity across multiple concentrations to rule out assay-specific artifacts.

- Off-target screening : Use proteome-wide profiling (e.g., affinity chromatography or thermal shift assays) to identify unintended interactions.

- Molecular dynamics simulations : Model binding interactions to explain discrepancies between docking predictions and experimental results .

Q. What advanced SAR approaches can elucidate the role of the trifluoromethyl group in bioactivity?

Methodological Answer:

- Isosteric replacement : Replace -CF₃ with -Cl, -OCF₃, or -CN to evaluate electronic and steric effects.

- Quantum mechanical calculations : Compute electrostatic potential maps to quantify electron-withdrawing effects.

- Crystallographic studies : Resolve ligand-protein complexes to visualize -CF₃ interactions in binding pockets .

Q. How to optimize pharmacokinetic properties while retaining bioactivity?

Methodological Answer:

- Metabolic stability assays : Incubate with liver microsomes to identify vulnerable sites (e.g., urea linkage hydrolysis).

- Pro-drug strategies : Mask polar groups (e.g., urea NH) with ester or carbamate moieties to enhance bioavailability.

- Plasma protein binding studies : Use equilibrium dialysis to assess unbound fraction and adjust lipophilicity .

Q. What experimental designs are suitable for studying degradation pathways under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic, basic, oxidative, and photolytic conditions.

- LC-MS/MS analysis : Identify degradation products and propose breakdown mechanisms (e.g., urea bond cleavage).

- Accelerated stability testing : Store at 40°C/75% RH for 1–3 months to predict shelf-life .

Q. How to investigate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cell lines to identify dysregulated pathways.

- Chemical proteomics : Use photoaffinity labeling probes to capture interacting proteins.

- CRISPR-Cas9 knockouts : Validate candidate targets by assessing loss of compound efficacy in knockout models .

Methodological Notes

- Avoid commercial bias : Focus on peer-reviewed synthesis protocols and avoid vendor-specific purification kits.

- Data validation : Replicate key findings (e.g., bioactivity assays) across independent labs to ensure reproducibility.

- Ethical considerations : Adhere to institutional guidelines for toxicity testing and animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.